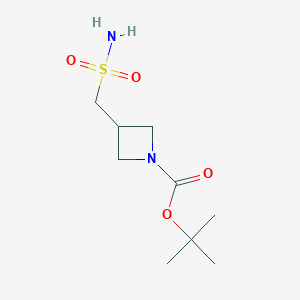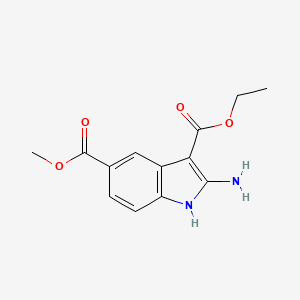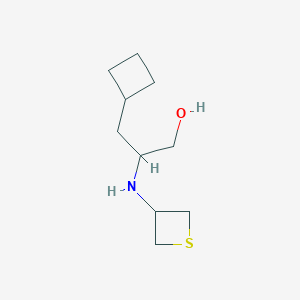
N-(2,2-Dimethylcyclopentyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylcyclopentyl)thietan-3-amine: is a chemical compound that features a thietane ring, which is a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylcyclopentyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate with a suitable amine. This intramolecular substitution leads to the formation of the thietane ring . Another method includes photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production of thietane derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-Dimethylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds or sulfonates are often used as substrates for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, N-(2,2-Dimethylcyclopentyl)thietan-3-amine serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research has shown that thietane derivatives possess biological activity, including antimicrobial and anticancer properties. This compound is being investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylcyclopentyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the amine group can interact with receptors and enzymes, modulating their function .
Comparación Con Compuestos Similares
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
N-(2,2-Dimethylheptyl)thietan-3-amine: Another thietane derivative with a longer alkyl chain.
Uniqueness: N-(2,2-Dimethylcyclopentyl)thietan-3-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H19NS |
|---|---|
Peso molecular |
185.33 g/mol |
Nombre IUPAC |
N-(2,2-dimethylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-10(2)5-3-4-9(10)11-8-6-12-7-8/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
UVJOPCKAYBCTTC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1NC2CSC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)


![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)

![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)





